5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and carboxylic acid as pendant groups .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction of the latter with acetic anhydride gives 1,3,4-oxadiazoles . In the case of 1,2,4-oxadiazoles, combinations of nitriles and carboxylic acids are probed to generate various derivatives .Molecular Structure Analysis
The molecular structure of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . High-resolution mass spectrometry (HRMS) can also be used to confirm the molecular formula .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . The compound’s molecular weight is 191.15 .Scientific Research Applications
1. Anti-Infective Agents
- Application Summary: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
- Methods of Application: The synthesis of these compounds involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C .
- Results or Outcomes: These compounds have shown potential in acting against resistant microorganisms .
2. Agricultural Biological Activities
- Application Summary: 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have been used to combat plant diseases that threaten food security .
- Methods of Application: The synthesis of these compounds involves the reaction of cinnamic acid with amidoxime using carbonyl diimidazoles (CDI) in toluene .
- Results or Outcomes: Some of these compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values ranging from 19.04 to 36.25 μg/mL . These results are superior to those of bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .
3. Formation of Metal Organic Frameworks
- Application Summary: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol can be used in the formation of metal organic frameworks (MOFs) . MOFs include supramolecules and coordination polymers that find potential applications in ion exchange, catalysis, and storage of gases .
- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes: The specific results or outcomes for this application are not provided in the source .
4. Neuroprotective Agents
- Application Summary: Compounds based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold have been discovered as neuroprotective agents . These compounds can prevent the aggregation of alpha-synuclein (α-syn), a protein that forms intracellular inclusions in Parkinson’s disease (PD) patients .
- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes: One of the compounds, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .
5. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
6. Anti-Inflammatory and Analgesic Properties
- Application Summary: Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit anti-inflammatory and analgesic properties .
- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes: The specific results or outcomes for this application are not provided in the source .
properties
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRGZXSHQDQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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